molecular formula C14H10FN B8154445 2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)acetonitrile

2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)acetonitrile

Cat. No.: B8154445
M. Wt: 211.23 g/mol
InChI Key: QQXOYIAYZCPDPJ-UHFFFAOYSA-N
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Description

2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetonitrile is an organic compound with the molecular formula C14H10FN It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluoro group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . For instance, 4-fluorophenylboronic acid can be coupled with 2-bromoacetonitrile under mild conditions to yield the desired product.

Another method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst . This method is advantageous due to its mild reaction conditions and good yields.

Industrial Production Methods

Industrial production of 2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetonitrile typically involves large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Copper Catalysts: Used in diazotization and coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substituted Biphenyl Derivatives: Formed through substitution reactions.

    Carboxylic Acids and Amines: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize and its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-Fluoro-[1,1’-biphenyl]-2-yl)acetonitrile is unique due to the presence of both the fluoro and acetonitrile groups on a biphenyl scaffold

Properties

IUPAC Name

2-[2-(4-fluorophenyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-13-7-5-12(6-8-13)14-4-2-1-3-11(14)9-10-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXOYIAYZCPDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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